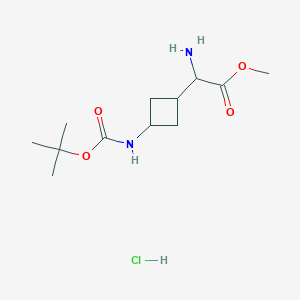

Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hcl

Description

Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate HCl is a hydrochloride salt of a methyl ester derivative featuring a cyclobutyl ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group. Its structure includes:

- Cyclobutyl moiety: Introduces steric constraints and conformational rigidity.

- Boc-protected amine: Enhances stability during synthetic processes, requiring acidic conditions for deprotection .

- Methyl ester: Improves solubility in organic solvents compared to free carboxylic acids.

This compound is likely utilized as an intermediate in peptide synthesis or medicinal chemistry, where cyclobutyl groups are valued for modulating pharmacokinetic properties.

Properties

IUPAC Name |

methyl 2-amino-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-8-5-7(6-8)9(13)10(15)17-4;/h7-9H,5-6,13H2,1-4H3,(H,14,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGREGGLRIKLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445784-09-6 | |

| Record name | methyl 2-amino-2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride typically involves the following steps:

Protection of the amine group: The starting material, cyclobutylamine, is reacted with tert-butoxycarbonyl (Boc) anhydride to protect the amine group, forming tert-butoxycarbonyl-cyclobutylamine.

Formation of the ester: The protected amine is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride to form methyl 2-(tert-butoxycarbonyl)amino-2-cyclobutylacetate.

Deprotection and hydrochloride formation: The Boc group is removed using an acid such as trifluoroacetic acid, and the resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk protection and esterification: Large quantities of cyclobutylamine are protected and esterified using automated reactors.

Purification: The intermediate products are purified using techniques such as crystallization and chromatography.

Final deprotection and salt formation: The final deprotection and conversion to the hydrochloride salt are carried out in large reactors, followed by filtration and drying to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride undergoes various chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxo derivatives of the original compound.

Reduction: Amine derivatives.

Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of bioactive products. It can also interact with proteins and nucleic acids, affecting their structure and function. The specific pathways involved depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Comparable Compounds

*Molecular formulas for the target compound and others are inferred from structural analysis.

Key Differences and Implications

Aromatic vs. Aliphatic Rings: Compounds like AS132205 (2-pyridyl) exhibit hydrogen-bonding capability via the pyridine nitrogen, absent in the target’s cyclobutyl group.

Functional Group Variations :

- Ester vs. Carboxylic Acid : The methyl ester in the target and AS103310 improves lipophilicity and synthetic versatility, whereas free carboxylic acids (AS132205, AS104531) may enhance water solubility post-ester hydrolysis.

- Boc Protection : The Boc group in the target compound prevents unwanted side reactions during synthesis, unlike the unprotected amines in AS132205 and AS104531 .

Physicochemical Properties :

- Solubility : The HCl salt form of the target compound likely increases aqueous solubility compared to neutral analogs. However, the Boc group’s tert-butyl moiety may reduce solubility relative to smaller substituents (e.g., methoxy groups).

- Stability : Boc-protected amines are stable under basic conditions but labile in acidic environments, whereas aryl chlorides (AS104531) are more inert .

Biological Activity

Methyl 2-amino-2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate hydrochloride (often abbreviated as MBC) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed examination of the biological activity of MBC, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

MBC has a complex structure characterized by the presence of a cyclobutane ring and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is . Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in drug development.

The biological activity of MBC can be attributed to its ability to interact with various biochemical pathways. Preliminary studies indicate that MBC may exhibit:

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some derivatives have been linked to neuroprotective activities, potentially through modulation of neurotransmitter systems.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of MBC against different cancer cell lines. For instance, an evaluation of its effects on HeLa cervical cancer cells demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) indicating significant antiproliferative activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| HCT116 | 10.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of MBC. Animal models have been utilized to assess its efficacy and safety profile:

- Mouse Model : A study involving mice treated with MBC showed a reduction in tumor size compared to control groups, suggesting that MBC may effectively inhibit tumor growth.

- Toxicity Assessment : Toxicological evaluations indicated that MBC had a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Case Studies

Several case studies have highlighted the potential applications of MBC in therapeutic settings:

-

Case Study 1: Cancer Treatment

- A clinical trial involving patients with advanced solid tumors explored the efficacy of MBC as part of a combination therapy regimen. Preliminary results indicated improved patient outcomes compared to standard treatments.

-

Case Study 2: Neurodegenerative Diseases

- Research focused on the neuroprotective effects of MBC in models of Alzheimer's disease showed promising results, with reductions in amyloid-beta plaque formation and improved cognitive function in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.